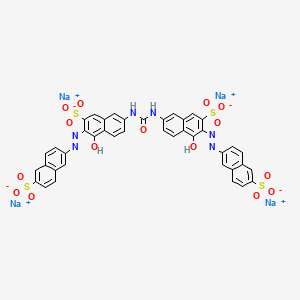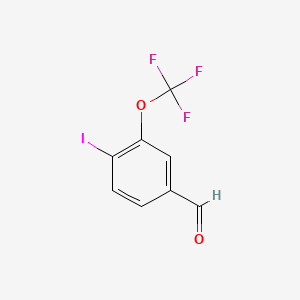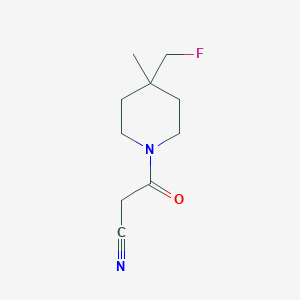
1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a unique structure combining an indazole core with a thiophene ring
Métodos De Preparación
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Isopropyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be compared with similar compounds such as:
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound shares a similar core structure but differs in the functional groups attached.
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine: This compound also shares a similar core structure but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which can be tailored for specific applications.
Propiedades
Fórmula molecular |
C14H18N2S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
1-propan-2-yl-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H18N2S/c1-10(2)16-13-6-4-3-5-12(13)14(15-16)11-7-8-17-9-11/h7-10H,3-6H2,1-2H3 |
Clave InChI |
MPJUPQKVWOWXNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(CCCC2)C(=N1)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


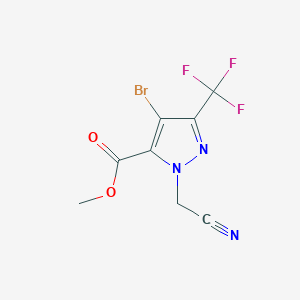
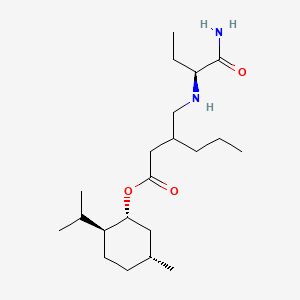

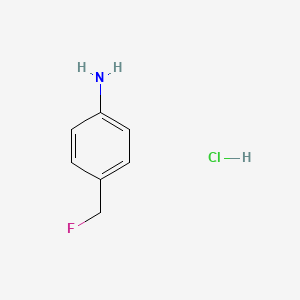


![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
